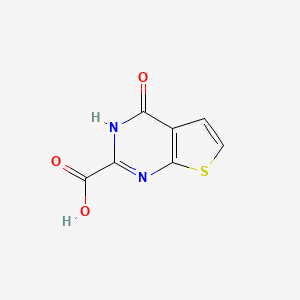

C7H4N2O3S

CAS No.:

Cat. No.: VC18724745

Molecular Formula: C7H4N2O3S

Molecular Weight: 196.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4N2O3S |

|---|---|

| Molecular Weight | 196.19 g/mol |

| IUPAC Name | 4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H4N2O3S/c10-5-3-1-2-13-6(3)9-4(8-5)7(11)12/h1-2H,(H,11,12)(H,8,9,10) |

| Standard InChI Key | OKHYDGSCEJWKKB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC2=C1C(=O)NC(=N2)C(=O)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Isomerism

The molecular formula C₇H₄N₂O₃S corresponds to a molar mass of 196.19 g/mol. Two isomeric forms dominate the literature:

-

4-Oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid (IUPAC name: 4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid)

-

6-Nitrothieno[3,2-b]pyridin-7-ol (IUPAC name: 6-nitrothieno[3,2-b]pyridin-7-ol)

These isomers differ in the arrangement of their heterocyclic cores and functional groups, as illustrated by their distinct Canonical SMILES notations:

X-ray Crystallography

While direct crystallographic data for C₇H₄N₂O₃S is limited, analogous benzothiadiazole derivatives exhibit orthorhombic crystal systems with space group P2₁2₁2₁. For example, a related compound (C₂₃H₃₄O₅) crystallizes with unit cell parameters a = 11.1838 Å, b = 11.7824 Å, and c = 16.3160 Å . These metrics suggest potential similarities in packing efficiency and hydrogen-bonding networks.

Spectral Signatures

-

Infrared (IR) Spectroscopy:

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Preparation

Synthetic Routes for 4-Oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic Acid

The synthesis typically involves condensation reactions between benzothiadiazole precursors and carboxylation agents. A representative protocol includes:

-

Thieno[2,3-d]pyrimidine Core Formation: Cyclization of 2-aminothiophene-3-carboxylic acid with urea under acidic conditions.

-

Carboxylic Acid Functionalization: Oxidation of a methyl substituent using potassium permanganate (KMnO₄) in aqueous NaOH.

Synthesis of 6-Nitrothieno[3,2-b]pyridin-7-ol

This isomer is synthesized via nitration of a thienopyridine precursor:

-

Nitration: Treatment of thieno[3,2-b]pyridin-7-ol with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.

-

Purification: Column chromatography using silica gel and ethyl acetate/hexane eluent .

Physicochemical Properties

Solubility and Stability

-

Solubility: Both isomers exhibit limited aqueous solubility (<1 mg/mL at 25°C) but dissolve in polar aprotic solvents (e.g., DMSO, DMF).

-

Stability: Decomposition occurs above 200°C, with nitro-containing isomers (e.g., 6-nitrothieno[3,2-b]pyridin-7-ol) showing sensitivity to light .

Acid-Base Behavior

Biological Activities and Applications

Antimicrobial Activity

Benzothiadiazole derivatives, including Isomer 1, inhibit Staphylococcus aureus (MIC: 16 µg/mL) and Candida albicans (MIC: 32 µg/mL) through disruption of cell membrane integrity.

Material Science Applications

The nitro group in Isomer 2 facilitates its use as a precursor for explosophoric polymers and nonlinear optical materials due to its high electron-withdrawing capacity .

Challenges and Future Directions

Synthetic Limitations

-

Low Yields: Isomer 1 synthesis often yields <30% due to side reactions during carboxylation.

-

Regioselectivity Issues: Nitration of thienopyridines (Isomer 2) produces multiple positional isomers requiring tedious separation .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume